molecular formula C5H8F3N B2411155 3-(2,2,2-Trifluoroethyl)azetidine CAS No. 1394116-60-9

3-(2,2,2-Trifluoroethyl)azetidine

Cat. No.: B2411155
CAS No.: 1394116-60-9
M. Wt: 139.121
InChI Key: CHNUKKDPKWKADW-UHFFFAOYSA-N
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Description

It is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9ClF3N and a molecular weight of 175.58 g/mol.

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, including ring-opening polymerization and nucleophilic substitution . These reactions enable the compound to exert its effects by forming new chemical bonds and structures.

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethyl)azetidine can be compared with other similar compounds, such as aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines . Pyrrolidines, on the other hand, are five-membered rings with lower ring strain and reactivity . The unique four-membered ring structure of this compound provides a balance between stability and reactivity, making it a valuable compound in various applications.

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with high ring strain.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.

    2-Azetidinones: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUKKDPKWKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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